134649-29-9
Description
The compound with CAS number 134649-29-9 is a synthetic peptide fragment of β-amyloid, specifically the Aβ12-20 sequence. It is part of the β-amyloid protein, a key component in Alzheimer’s disease research due to its role in forming neurotoxic aggregates. The peptide sequence is H2N-VHHQKLVFF-OH, with the molecular formula C57H83N15O11 and an average molecular weight of 1154.36 g/mol . This fragment corresponds to residues 12–20 of the full-length β-amyloid protein (Aβ1-40/42), which includes the central hydrophobic core (LVFF) critical for aggregation. The peptide is used in studies investigating amyloid fibril formation, peptide-lipid interactions, and therapeutic targeting of amyloid plaques .
Properties
CAS No. |
134649-29-9 |
|---|---|
Molecular Formula |
C₅₇H₈₃N₁₅O₁₁ |
Molecular Weight |
1154.36 |
sequence |
One Letter Code: VHHQKLVFF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (12-20) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (12-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: β-Amyloid (12-20) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, where disulfide bonds are broken to form free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study the effects on its properties and functions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
β-Amyloid (12-20) has several scientific research applications, including:
Chemistry: Used as a model peptide to study amyloid formation and aggregation.
Biology: Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.
Medicine: Explored as a potential target for therapeutic interventions in Alzheimer’s disease.
Mechanism of Action
The mechanism of action of β-Amyloid (12-20) involves its ability to aggregate and form amyloid fibrils. These fibrils are believed to disrupt cellular function and contribute to neurodegeneration. The peptide interacts with cellular membranes, leading to the formation of toxic oligomers that can induce cell death. Molecular targets include membrane proteins and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative data for 134649-29-9. However, based on its identity as a β-amyloid fragment, structurally and functionally similar compounds can be inferred.
Key Findings from Literature:
Aggregation Kinetics : Aβ12-20 lacks the full hydrophobic C-terminal region of Aβ1-42, resulting in slower fibril formation but retaining self-assembly capability through its LVFF motif .
Toxicity : Aβ12-20 is less neurotoxic than Aβ1-42 or Aβ25-35 due to its shorter length and absence of metal-binding domains (e.g., His6/13/14) .
Therapeutic Relevance: Peptides like Aβ12-20 are used to design inhibitors targeting amyloid aggregation, whereas full-length Aβ1-42 is the primary target for diagnostic antibodies .
Limitations in Evidence-Based Comparison
For instance:
Thus, this comparison relies on extrapolation from the structural and functional properties of Aβ12-20 described in and general amyloid research principles. Further studies citing direct experimental comparisons (e.g., aggregation assays, toxicity profiles) are needed for a conclusive analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
